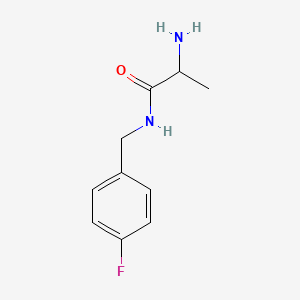

(S)-2-Amino-N-(4-fluorobenzyl)propanamide

Description

Significance of Fluorinated Chiral Amino Amides in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules, particularly those with biological relevance, is a cornerstone of modern medicinal chemistry. researchgate.net Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a compound. cas.cnnih.gov

When incorporated into chiral amino amides, fluorine can:

Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450. This can increase the half-life of a drug molecule in the body. nih.gov

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com

Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, such as the amino group in amino amides, affecting ionization state and receptor interactions. cas.cn

Induce Favorable Conformations: Fluorine can engage in specific non-covalent interactions and influence the preferred conformation of a molecule, which can be critical for binding to a biological target. mdpi.com

These modifications make fluorinated amino acids and their derivatives highly valuable building blocks for developing new therapeutic agents and chemical probes. researchgate.net The synthesis of these compounds, particularly with stereochemical control, is an active and challenging area of research. acs.org

Overview of α-Amino Amide Scaffolds as Chiral Building Blocks

Amino acids are often referred to as the "chiral pool," providing readily available, enantiomerically pure starting materials for asymmetric synthesis. thieme.de The α-amino amide scaffold, derived directly from these natural amino acids, serves as a versatile and powerful building block (synthon) in organic chemistry. rsc.orgacs.org

The key advantages of using α-amino amide scaffolds include:

Preservation of Chirality: They allow chemists to introduce a defined stereocenter into a target molecule, which is crucial for biological activity as enantiomers of a drug can have vastly different effects.

Functional Group Handles: The presence of the amide and amino groups provides reactive sites for further chemical modification and elaboration into more complex structures.

Peptidomimetic Synthesis: These scaffolds are fundamental in the construction of peptidomimetics, compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability.

The synthesis of D- or L-α-amino amides is a foundational step in the creation of peptides and a wide array of non-natural, biologically active molecules. rsc.org

Contextualization of (S)-2-Amino-N-(4-fluorobenzyl)propanamide within Related Fluorinated Amide Derivatives Research

The significance of this compound can be best understood by examining its relationship to its structural isomers, particularly Safinamide (B1662184) and Ralfinamide (B1678110). google.com These compounds share the same (S)-alaninamide core but differ in the position of the fluorine atom on the benzyl (B1604629) group.

(S)-2-[4-(3-fluorobenzyloxy)-benzylamino]propanamide (Safinamide): This compound, with a fluorine at the 3-position, is a well-established drug used in the treatment of Parkinson's disease. chemicalbook.compharmaffiliates.com It acts as a selective monoamine oxidase B (MAO-B) inhibitor, which reduces the degradation of dopamine (B1211576). google.comchemicalbook.com

(S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide (Ralfinamide): The 2-fluoro isomer has been investigated for the treatment of neuropathic pain and other neurological conditions. google.comgoogle.com

The research and development of Safinamide and Ralfinamide provide a direct context for the potential utility of the 4-fluoro isomer, this compound. The established synthetic routes for these drugs, often involving the reductive amination of a corresponding fluorobenzylated benzaldehyde (B42025) with L-alaninamide, offer a proven template for the synthesis of the 4-fluoro derivative. chemicalbook.comresearchgate.net Given that subtle changes in fluorine positioning can significantly alter pharmacological profiles, this compound represents a logical candidate for synthesis and biological evaluation to explore new therapeutic potential, for instance, as a novel MAO-B inhibitor or for other neurological targets. nih.gov

Table 2: Comparison of Related (S)-2-Amino-N-(fluorobenzyl)propanamide Derivatives

| Compound Name | Fluorine Position | Primary Research Area |

|---|---|---|

| This compound | 4-position | Exploratory/Investigational |

| Safinamide | 3-position | Parkinson's Disease pharmaffiliates.com |

| Ralfinamide | 2-position | Neuropathic Pain, Neurological Disorders google.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]propanamide |

InChI |

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

DIRFUKHJIMZKPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Amino N 4 Fluorobenzyl Propanamide and Analogues

Stereoselective Approaches to Chiral α-Amino Amides

Achieving the desired stereochemistry at the α-carbon is paramount in the synthesis of biologically active α-amino amides. Various stereoselective methods have been developed to control the three-dimensional arrangement of atoms, ensuring the formation of the correct enantiomer.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis is a powerful tool for introducing chirality. This approach often employs chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions to produce diastereomerically pure α-amino nitriles, which can then be converted to the desired (S)-α-amino acid derivatives. nih.gov

Chiral catalysts are another cornerstone of asymmetric synthesis. These catalysts, which are themselves chiral, can influence the stereochemical course of a reaction without being consumed. For example, cinchona alkaloid-catalyzed aza-Henry reactions have been utilized in the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.org Similarly, chiral bifunctional Brønsted acid/base catalysts have been shown to be effective in delivering β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection, which are precursors to β-fluoro amines. nih.gov

Enantioselective and Diastereoselective Construction of Fluoro-Substituted Amino Amides

The introduction of fluorine into amino amide structures can significantly modulate their biological properties. nih.govrsc.org Therefore, the development of methods for the enantioselective and diastereoselective synthesis of fluoro-substituted amino amides is of great interest.

One approach involves the diastereoselective fluorination of chiral precursors. For instance, enantiopure oxazolidinones have been used to synthesize α-fluoro sulfinimime building blocks via electrophilic fluorination. mdpi.com Subsequent asymmetric Strecker reactions can then provide access to 3-fluorophenylalanine derivatives with good diastereomeric excess. mdpi.com Another strategy is the stereoselective synthesis of β-amino-α-fluoro esters through the tandem conjugate addition of a chiral lithium amide followed by fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide. flinders.edu.au

Catalytic enantioselective methods are also being explored. For example, a chiral amidine-based catalyst has been used for the asymmetric cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams in high enantiomeric excess. wustl.edu These lactams can then be ring-opened with various nucleophiles to yield α-fluoro-β-amino acid derivatives.

Late-Stage Fluorination Strategies for Propanamide Derivatives

Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthesis, is a highly desirable strategy as it allows for the rapid diversification of drug candidates. rsc.orgnih.gov This approach can circumvent the need to carry a fluorine-containing building block through a lengthy synthetic sequence.

Various methods for late-stage fluorination have been developed, including those that functionalize C-H bonds. rsc.org Transition metal-catalyzed reactions have emerged as powerful tools for this purpose. For example, palladium-catalyzed electrophilic aromatic C-H fluorination has been reported. mpg.de Silver-catalyzed fluorination of aryl stannanes has also proven effective for complex substrates, tolerating a variety of functional groups. nih.gov These methods could potentially be applied to propanamide derivatives to introduce fluorine at specific positions in the molecule.

Amide Bond Formation Strategies for N-(4-fluorobenzyl)propanamide Synthesis

The formation of the amide bond between the carboxylic acid and the amine is a critical step in the synthesis of (S)-2-Amino-N-(4-fluorobenzyl)propanamide. This transformation needs to be efficient and proceed without racemization of the chiral center.

Coupling Reactions of (S)-2-Aminopropanoic Acid Derivatives with 4-Fluorobenzylamine

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. pearson.comnih.gov This is typically achieved using coupling reagents.

A wide array of coupling reagents has been developed for peptide synthesis and can be applied to the synthesis of α-amino amides. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. americanpeptidesociety.org Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP, PyAOP), and uronium/aminium salts (e.g., HBTU, HATU). sigmaaldrich.compeptide.comuni-kiel.de The choice of coupling reagent can be critical for achieving high yields and minimizing side reactions, particularly racemization. uni-kiel.de Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction efficiency. americanpeptidesociety.org

| Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient; byproduct of DCC can be difficult to remove. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally give cleaner reactions than uronium reagents and are less likely to cause side reactions. sigmaaldrich.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Highly reactive and widely used, but can sometimes lead to guanidinylation of the N-terminal amino group. sigmaaldrich.compeptide.com |

Protection and Deprotection Group Chemistry in Multi-Step Syntheses

In multi-step syntheses of α-amino amides, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. nih.govlibretexts.org The α-amino group of (S)-2-aminopropanoic acid is typically protected during the amide coupling step.

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl). acs.orgug.edu.pl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). acs.org |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation. acs.org |

Exploration of Novel Reaction Conditions and Catalytic Systems

The synthesis of enantiomerically pure amides is a cornerstone of medicinal and process chemistry. The development of novel reaction conditions and catalytic systems is paramount for achieving high yields, selectivity, and operational simplicity.

Organocatalysis and Transition Metal-Catalyzed Methods

In recent years, both organocatalysis and transition metal catalysis have emerged as powerful tools for the asymmetric synthesis of chiral amides. mdpi.comnih.gov These methods offer alternatives to traditional coupling reagents, often providing improved stereocontrol and milder reaction conditions.

Organocatalysis: Chiral primary and secondary amines, derived from natural amino acids like proline, have proven to be versatile organocatalysts. mdpi.comrsc.org They operate through various activation modes, including enamine and hydrogen bonding interactions, to facilitate asymmetric transformations. unibo.it For instance, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously have shown great promise in Michael additions and aldol (B89426) reactions to construct chiral backbones that can be precursors to chiral amides. mdpi.comsoton.ac.uk Chiral primary α-amino amides themselves can act as efficient organocatalysts in a range of asymmetric reactions, highlighting their dual role as synthetic targets and catalysts. mdpi.com

The table below summarizes representative organocatalytic systems used in the synthesis of chiral building blocks relevant to amide synthesis.

| Catalyst Type | Reaction Type | Substrates | Key Advantages |

| Proline-derived secondary amines | Michael Addition | Aldehydes, Nitro-olefins | High enantioselectivity, readily available catalyst. acs.org |

| Chiral Squaramides | aza-Michael Addition | Amides, ortho-Quinomethanes | Excellent yields and enantioselectivities. acs.org |

| Bifunctional (Thio)urea catalysts | Aldol / Mannich Reactions | Ketones, Aldehydes/Imines | H-bond activation, high stereocontrol. soton.ac.uk |

| Cinchona Alkaloid-derived amines | Conjugate Addition | Carbonyl compounds, α,β-unsaturated systems | Versatile, complementary stereoselectivity. nih.gov |

Transition Metal-Catalyzed Methods: Transition metals such as palladium, copper, rhodium, and manganese offer unique catalytic cycles for C-N bond formation. utexas.eduacs.org These methods are often characterized by their high efficiency and broad functional group tolerance. researchgate.net For example, palladium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of amino acid derivatives, enabling the introduction of various substituents with high site- and diastereoselectivity. rsc.org

Manganese-catalyzed direct amidation of esters with amines represents a significant advancement, offering an unprecedented substrate scope with low catalyst loading, and is applicable to a wide range of aromatic, aliphatic, and heterocyclic esters and amines. acs.org Similarly, photo-induced iron catalysis has been employed for the electrophilic amidation of organoboron compounds, proceeding under mild conditions. researchgate.net

Below is a table detailing examples of transition metal-catalyzed amidation reactions.

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Palladium (Pd) | C-H Arylation/Amination | Amino acid derivatives, Aryl halides | High site-selectivity, late-stage functionalization. utexas.edursc.org |

| Copper (Cu) | Oxidative C-H Annulation | Amidines, Terminal alkynes | Visible-light initiated, uses O2 as an oxidant. nih.gov |

| Rhodium (Rh) | C-H Amination/Annulation | Imidamides, Anthranils | Sequential C-H amination cascade reactions. nih.gov |

| Manganese (Mn) | Direct Amidation of Esters | Esters, Amines | Broad substrate scope, low catalyst loading. acs.org |

| Iron (Fe) | Photo-induced Electrophilic Amidation | N-methoxyamides, Arylboronic acids | Mild conditions, broad substrate scope. researchgate.net |

Chemo- and Regioselective Transformations for Functional Group Introduction

The synthesis of complex molecules like this compound often requires the precise introduction of functional groups without the need for extensive protecting group manipulations. Catalyst-controlled chemo- and regioselective transformations are therefore highly sought after.

A significant challenge is to differentiate between functional groups with similar reactivity, such as the amino and hydroxyl groups in amino alcohols. acs.org Catalytic systems have been developed that can reverse the innate reactivity of substrates, allowing for selective functionalization of the less reactive group. acs.orgnih.gov For instance, a catalytic system can direct the conjugate addition of the hydroxyl group of an amino alcohol to an α,β-unsaturated sulfonyl compound, leaving the more nucleophilic amino group untouched. acs.orgnih.gov This strategy allows for the direct installation of various functionalities.

Late-stage functionalization of peptides and amino acid derivatives is another critical area. nih.gov Methods that target specific amino acid residues, such as the C2-alkylation of tryptophan via photocatalysis, demonstrate the high level of chemoselectivity that can be achieved. nih.gov This allows for the modification of complex peptides in the final stages of a synthesis, providing rapid access to a diverse range of analogues. Palladium-catalyzed C–H activation has also proven effective for the site-selective and diastereoselective functionalization of α-amino acids and peptides. rsc.org

Scale-Up Considerations and Process Chemistry for Chiral Amides

Translating a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For chiral amides, ensuring enantiomeric purity, process safety, and economic viability are the primary objectives.

A patent for the production of related compounds, safinamide (B1662184) and ralfinamide (B1678110), highlights key process considerations. google.com The process involves the catalytic hydrogenation of a Schiff base intermediate in a protic organic solvent. This method is designed to produce the final product in high yields and with very high enantiomeric and chemical purity, specifically minimizing the formation of dibenzyl derivative impurities to less than 0.03%. google.com The choice of catalyst (e.g., palladium on carbon), solvent, and reaction conditions (temperature, pressure) are critical for achieving these stringent purity requirements on a large scale.

General considerations for the scale-up of chiral amide synthesis include:

Catalyst Selection and Loading: The catalyst must be robust, highly active, and ideally recyclable to minimize cost. For transition metal catalysts, minimizing the metal loading is crucial to reduce costs and simplify purification by avoiding metal contamination in the final product.

Solvent Choice: Solvents are chosen based on solubility, reactivity, safety, environmental impact, and ease of removal. Protic solvents are often used in catalytic hydrogenations.

Reaction Kinetics and Thermodynamics: Understanding the reaction profile is essential for controlling the reaction, managing heat flow, and optimizing cycle times.

Purification: Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing both chemical and stereoisomeric impurities.

Green Chemistry Principles: The development of scalable syntheses increasingly incorporates principles of green chemistry, such as using less hazardous reagents, minimizing waste, and improving atom economy. researchgate.net An efficient, green, and scalable synthesis of amides from esters and amines has been demonstrated using a Ru-MACHO catalyst, which can be scaled up to produce large quantities of the desired amide in high yield. researchgate.net

Racemization Control: For chiral amides derived from amino acids, preventing racemization during amide bond formation is critical. The development of racemization-free coupling reagents is an active area of research. rsc.org

The successful scale-up of a synthesis for a chiral amide like this compound requires a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and analytical chemistry to develop a process that is safe, efficient, and economically viable.

Rigorous Analytical Research Methodologies for Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic methods are fundamental to elucidating the precise molecular structure of (S)-2-Amino-N-(4-fluorobenzyl)propanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and elemental makeup of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Connectivity and Fluorine Environment

NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the alanine (B10760859) moiety, the benzyl (B1604629) group, and the amide and amine groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, quartets) would reveal the number of adjacent protons, thus confirming the connectivity of the molecular fragments.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms (e.g., aromatic, aliphatic, carbonyl). This technique is crucial for confirming the presence of all carbon atoms in the molecule and their respective functional groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the fluorobenzyl group could provide additional structural information.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (Alanine) | 1.35 (d) | 18.5 |

| CH (Alanine) | 3.50 (q) | 50.0 |

| NH₂ (Amine) | 1.80 (br s) | - |

| CH₂ (Benzyl) | 4.40 (d) | 43.0 |

| NH (Amide) | 8.50 (t) | - |

| Aromatic CH | 7.00-7.30 (m) | 115.0 (d, JCF), 129.0 (d, JCF) |

| Aromatic C-F | - | 162.0 (d, JCF) |

| Aromatic C-CH₂ | - | 135.0 (d, JCF) |

| C=O (Amide) | - | 175.0 |

Note: This table contains illustrative data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. 'd' denotes doublet, 'q' denotes quartet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet, and JCF represents the coupling constant between carbon and fluorine.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₃FN₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O |

| Calculated Exact Mass | 196.1012 |

| Measured Exact Mass (Illustrative) | 196.1015 |

| Mass Error (Illustrative) | < 2 ppm |

Note: This table presents illustrative data. The measured exact mass in a real experiment would be very close to the calculated value, with a minimal mass error, typically in the parts-per-million (ppm) range.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating and quantifying its stereoisomers. For a chiral compound like this compound, both achiral and chiral chromatography are necessary for a complete characterization.

Ultra-Performance Liquid Chromatography (UPLC) for Compound Purity Assessment

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm stationary phase particles to achieve faster and more efficient separations compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC is employed to determine the chemical purity of this compound by separating it from any starting materials, byproducts, or degradation products. A high-purity sample would ideally show a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, is used to calculate the purity of the compound, often expressed as a percentage.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution Studies

Chiral HPLC is a specialized form of HPLC that is used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. For this compound, chiral HPLC is crucial for determining its enantiomeric purity or enantiomeric excess (e.e.). The analysis would involve developing a method that achieves baseline separation of the (S)- and (R)-enantiomers. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess, which is a measure of the predominance of one enantiomer over the other.

Illustrative Chiral HPLC Data for this compound | Parameter | (R)-Enantiomer (Illustrative) | (S)-Enantiomer (Illustrative) | |---|---|---| | Retention Time (min) | 8.5 | 10.2 | | Peak Area (%) | 0.5 | 99.5 | | Enantiomeric Excess (%) | \multicolumn{2}{|c|}{99.0} | Note: This table provides an example of data that would be obtained from a chiral HPLC analysis of a highly enantioenriched sample of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable single crystal of this compound can be grown, X-ray crystallography could provide an unambiguous assignment of the (S)-configuration at the chiral center by determining the precise spatial arrangement of all atoms in the molecule. This technique is considered the "gold standard" for absolute stereochemistry determination. However, its applicability is contingent upon the ability to produce high-quality single crystals of the compound.

Computational Chemistry and Molecular Modeling Studies of S 2 Amino N 4 Fluorobenzyl Propanamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, guiding medicinal chemistry efforts. For fluoroamide derivatives structurally related to (S)-2-Amino-N-(4-fluorobenzyl)propanamide, QSAR studies are instrumental in identifying the key molecular properties that drive their biological interactions.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties, among others. In studies of N-benzylpropanamide derivatives, a range of descriptors are typically employed to capture the structural nuances that influence biological activity. researchgate.net

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the Sum of E-State values (S_sCH3) and the count of nitrogen atoms (nN) can reflect the electronic environment of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like Molar Refractivity (AMR) and the Kier Chi V6 (Alpha) index provide information about the bulk and branching of the molecular structure, which can be critical for fitting into a biological target's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the octanol-water partition coefficient (LogP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like connectivity and branching. Examples include the fourth-order path molecular connectivity index (MPC04) and the Wiener index.

For a series of anticonvulsant propanamide derivatives, a variety of these descriptors would be calculated to build a comprehensive model of their activity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Analysis of Propanamide Derivatives

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | Sum of E-State values (S_sCH3) | Relates to the sum of intrinsic electronic and topological states of methyl groups. |

| Count of Nitrogen Atoms (nN) | A simple count of nitrogen atoms within the molecule. | |

| Steric | Molar Refractivity (AMR) | A measure of the total polarizability of a mole of a substance. |

| Kier Chi V6 (Alpha) | A topological index that encodes information about the degree of branching and complexity. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological | Molecular Path Count 04 (MPC04) | The total number of paths of length four in the molecular graph. |

This table is illustrative and based on descriptors used for structurally related compounds.

Once a relevant set of molecular descriptors has been calculated for a series of fluoroamide derivatives, statistical methods are used to derive a predictive QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity (the dependent variable) and the selected molecular descriptors (the independent variables).

In a study on N-benzyl acetamide (B32628) and propanamide derivatives with anticonvulsant activity, a genetic function algorithm (GFA) can be used to select the most relevant descriptors and build the MLR model. researchgate.net The resulting equation would take the general form:

pED₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pED₅₀ is the negative logarithm of the effective dose, β₀ is the intercept, and β₁, β₂, ..., βₙ are the regression coefficients for each descriptor. Such a model for propanamide derivatives might identify descriptors like AMR, MPC04, S_sCH3, and nN as being significantly correlated with anticonvulsant activity. researchgate.net The final model quantitatively describes how these specific molecular features contribute to the biological effect.

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, predictive, and not a result of chance correlation. Several statistical metrics are used for this purpose:

Coefficient of Determination (R²): This measures the goodness-of-fit of the model to the training data.

Leave-One-Out Cross-Validated R² (Q²): This assesses the internal predictive ability of the model. A high Q² value (typically > 0.5) indicates a robust model.

External Validation (R²_pred): The model's predictive power is tested on an external set of compounds that were not used in model development. A high R²_pred value confirms the model's ability to predict the activity of new compounds.

Friedman's Lack of Fit (LOF): This parameter assesses the model's quality, with a lower value indicating a better model. researchgate.net

The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model is expected to make reliable predictions. This is often visualized using a Williams plot, which graphs standardized residuals versus leverage values (hat values). Compounds that fall within a defined boundary of leverage and residual values are considered to be within the AD. researchgate.net

Table 2: Statistical Validation Parameters for a Representative QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.89 | Good fit to the training data. |

| R²_adj | 0.87 | Adjusted R² accounting for the number of descriptors. |

| Q² (LOO) | 0.84 | Good internal predictive ability. |

| R²_pred (External) | 0.82 | Good predictive power for external data. |

| Lack of Fit (LOF) | 0.36 | Indicates a statistically sound model. |

This table presents illustrative validation data for a QSAR model developed for analogous N-benzylpropanamide compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is invaluable for understanding the molecular basis of a drug's action and for structure-based drug design.

For a compound like this compound, molecular docking can predict how it fits into the active site of a specific biological target. In the context of anticonvulsant activity, a relevant target is the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA. researchgate.net

The docking process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring each "pose" based on a scoring function that estimates the binding affinity. The results can reveal the most likely binding mode and the conformation adopted by the ligand upon binding. For instance, docking simulations of propanamide derivatives into the active site of GABA-AT (PDB ID: 1OHV) can show the ligand adopting a specific conformation to maximize favorable interactions with key amino acid residues. researchgate.net

A detailed analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonding: The amide and amino groups of this compound are capable of forming hydrogen bonds with polar residues in the active site. For example, the amide oxygen might act as a hydrogen bond acceptor, while the amine group can act as a donor.

π-Stacking and π-Alkyl Interactions: The fluorobenzyl ring can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the binding pocket. It can also form π-alkyl interactions with aliphatic side chains.

Halogen Bonding: The fluorine atom on the benzyl (B1604629) ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a backbone carbonyl oxygen.

In a docking study of a related N-benzyl acetamide into GABA-AT, key interactions were observed with residues such as Arg 192, Tyr 69, and Ser 197, involving hydrogen bonds and hydrophobic interactions that anchor the ligand in the active site. researchgate.net

Table 3: Illustrative Intermolecular Interactions from a Molecular Docking Study

| Interacting Residue | Type of Interaction | Ligand Atom/Group Involved | Distance (Å) |

|---|---|---|---|

| Arg 192 | Hydrogen Bond | Amide Oxygen | 2.9 |

| Tyr 69 | Hydrogen Bond | Amine Hydrogen | 3.1 |

| Ser 197 | Hydrogen Bond | Amide Hydrogen | 2.8 |

| Phe 189 | π-Alkyl | Benzyl Ring | 4.5 |

This table is a representative example based on docking studies of structurally similar N-benzyl amide derivatives with the GABA-AT enzyme. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in providing a detailed understanding of its molecular properties at the atomic level. These calculations can predict the molecule's geometry, energy, and distribution of electrons, which are fundamental to its chemical behavior.

Conformational Analysis and Energy Landscapes of the Chiral Amide

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Conformational analysis using DFT methods is essential to identify the most stable three-dimensional arrangements of the molecule, known as conformers. By systematically rotating the key dihedral angles—specifically around the Cα-C(O), C(O)-N, and N-CH₂ bonds—a potential energy surface can be mapped.

While specific DFT studies on this compound are not extensively available in the public domain, studies on analogous chiral amides and dipeptides, such as N-acetyl-L-alaninamide, provide a strong precedent for the expected outcomes. Such analyses typically reveal several low-energy conformers stabilized by intramolecular hydrogen bonds. For instance, the amide proton (N-H) and the amino group (NH₂) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the fluorine atom can act as acceptors.

The relative energies of these conformers determine their population at a given temperature. A hypothetical energy landscape might reveal conformers stabilized by different hydrogen bonding patterns, often designated by notations such as C₅ (a five-membered ring formed by a hydrogen bond between the amide N-H and the carbonyl oxygen of the propanamide backbone) and C₇ (a seven-membered ring involving a hydrogen bond). The rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angles (φ, ψ, χ₁) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Global Minimum | Approx. (-150°, 150°, 60°) | 0.00 | Intramolecular H-bond (NH₂...O=C) |

| Conformer A | Approx. (-80°, 80°, 180°) | 1.5 | Extended conformation |

| Conformer B | Approx. (60°, -60°, -60°) | 3.2 | Steric hindrance |

Note: This table is illustrative and based on typical values for similar chiral amides. The exact values for this compound would require specific DFT calculations.

Elucidation of Electronic Properties and Reactivity Profiles

DFT calculations are also paramount in elucidating the electronic properties and predicting the reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. For instance, the HOMO is often localized on electron-rich areas and indicates sites susceptible to electrophilic attack, while the LUMO is found on electron-poor areas, indicating sites for nucleophilic attack. In this compound, the amino group and the fluorobenzyl ring are expected to significantly influence the electronic landscape.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Such maps are invaluable for understanding intermolecular interactions, including how the molecule might bind to a biological target.

Table 2: Calculated Electronic Properties of a Model N-benzylamide System

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: This data is representative of a generic N-benzylamide and serves as an example. Actual values for this compound would need to be calculated directly.

De Novo Design Approaches Informed by Computational Insights

The detailed understanding of the conformational and electronic properties of this compound derived from computational studies provides a solid foundation for de novo design. This process involves the design of new molecules with desired properties, often in the context of drug discovery.

By understanding the stable conformations and the key interacting regions of this compound, medicinal chemists can design new molecules that mimic its structure and electronic features to fit into a specific biological target, such as an enzyme's active site. For example, the fluorobenzyl group might be identified as a key scaffold for interacting with a hydrophobic pocket in a receptor, while the amino and amide groups could be crucial for forming specific hydrogen bonds.

Computational insights allow for the virtual screening of libraries of related compounds, where modifications are systematically made to the parent structure. The effect of these modifications on the molecule's ability to adopt the desired conformation and maintain favorable electronic properties can be rapidly assessed using computational methods before committing to costly and time-consuming chemical synthesis. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the discovery of new and more effective therapeutic agents.

Structure Activity Relationship Sar Investigations of S 2 Amino N 4 Fluorobenzyl Propanamide Analogues

Probing the Influence of the (S)-Configuration at the α-Amino Propanamide Moiety

The stereochemistry at the α-carbon of the 2-amino propanamide moiety is a crucial factor in the biological activity of this class of compounds. Generally, one enantiomer of a chiral drug exhibits significantly higher potency than its mirror image, a phenomenon known as eudismic ratio. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

The table below illustrates the general principle of enantiomeric specificity, where the (S)-enantiomer is often the more active form (eutomer) in related series of compounds.

| Compound Series | Enantiomer | Relative Activity |

| 2-Arylpropionic Acids (Profens) | (S)-enantiomer | Generally more active COX inhibitor |

| AMPA Analogues | (S)-enantiomer | Potent agonist |

| AMPA Analogues | (R)-enantiomer | Weak antagonist |

This table presents a generalized view based on findings for related classes of compounds and is for illustrative purposes.

Systematics of Fluorine Atom Position on the Benzyl (B1604629) Ring and its Impact on Activity

The position of the fluorine atom on the N-benzyl ring significantly influences the electronic properties and conformation of the molecule, thereby affecting its biological activity. The fluorine atom is an electron-withdrawing group and its placement at the ortho (2-position), meta (3-position), or para (4-position) of the benzyl ring can alter the molecule's interaction with its biological target.

SAR studies on related N-benzyl amide derivatives have shown that the position of the fluorine substituent can have a profound impact on potency. For example, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a non-fluorinated phenoxy group led to a distinct decrease in activity. This highlights the beneficial role of the fluorine atom in that specific position.

While a systematic study detailing the activity of 2-, 3-, and 4-fluoro substituted (S)-2-Amino-N-benzylpropanamide is not available, data from analogous series often show a preference for the para-substitution. The 4-fluoro substitution in (S)-2-Amino-N-(4-fluorobenzyl)propanamide is likely optimal for a combination of electronic and steric reasons. A fluorine atom at the para position can engage in favorable electronic interactions, such as forming a hydrogen bond with a hydrogen bond donor on the target protein, without causing steric hindrance that might be observed with ortho-substitution.

The following table provides a hypothetical representation of how the fluorine position could impact activity, based on general SAR principles.

| Fluorine Position | Potential Impact on Activity | Rationale |

| Ortho (2-position) | Potentially reduced activity | Steric hindrance may disrupt optimal binding. |

| Meta (3-position) | Intermediate activity | May alter electronic distribution in a less optimal way compared to para. |

| Para (4-position) | Often optimal activity | Favorable electronic interactions and minimal steric clash. |

This table is illustrative and based on general principles of medicinal chemistry.

Substituent Effects on the N-Benzyl Group and Their Correlation with Biological Modulations

Beyond the position of the fluorine atom, the introduction of other substituents on the N-benzyl group can significantly modulate the biological activity of this compound analogues. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, all of which are critical for effective drug-target interactions.

The nature of the substituent, whether it is electron-donating or electron-withdrawing, and its size, can either enhance or diminish activity. For instance, in studies of N-benzyl-3-methylbuten-2-enamide derivatives, the introduction of para-substituents like hydroxyl, isobutoxy, and isopropoxy groups on the benzyl ring was explored for its effect on antibacterial activity. The results indicated that these substitutions could provide a basis for further development of potent antibacterial agents.

In the context of this compound, replacing the fluorine atom with other groups would create a library of analogues with a range of electronic and steric properties. For example, introducing a methyl group (electron-donating) would increase lipophilicity, while a nitro group (electron-withdrawing) would decrease it. The optimal substituent would depend on the specific requirements of the binding pocket of the biological target.

Below is a table illustrating the potential effects of different substituents on the N-benzyl ring, based on general SAR principles.

| Substituent at para-position | Electronic Effect | Potential Impact on Activity |

| -H (unsubstituted) | Neutral | Baseline activity |

| -CH3 (Methyl) | Electron-donating | May enhance activity through hydrophobic interactions |

| -OCH3 (Methoxy) | Electron-donating | Can potentially form hydrogen bonds and alter electronics |

| -Cl (Chloro) | Electron-withdrawing | Similar size to fluorine, may have comparable activity |

| -NO2 (Nitro) | Strong electron-withdrawing | May decrease activity due to unfavorable electronics |

This table is for illustrative purposes and the actual effects would need to be determined experimentally.

Amide Linkage Modifications and Their Steric and Electronic Consequences

The amide bond is a central feature of the this compound structure, providing a key point of interaction with biological targets through hydrogen bonding. Modifications to this linkage, such as N-methylation or replacement with bioisosteres, can have significant steric and electronic consequences, leading to changes in biological activity.

N-methylation of the amide nitrogen introduces a methyl group, which can have several effects. Sterically, it can alter the preferred conformation of the molecule and may prevent the amide N-H from acting as a hydrogen bond donor. Electronically, it can increase the electron density of the amide carbonyl oxygen, potentially strengthening its role as a hydrogen bond acceptor.

Replacing the amide bond with a bioisostere, such as a triazole or an olefin, is another common strategy in medicinal chemistry to probe the importance of the amide functionality. These replacements can alter the geometry, hydrogen bonding capacity, and metabolic stability of the molecule. For example, a 1,2,3-triazole can mimic the steric and electronic properties of an amide bond to some extent, but with a different hydrogen bonding pattern.

The following table summarizes the potential consequences of modifying the amide linkage.

| Modification | Steric Consequence | Electronic Consequence | Potential Impact on Activity |

| N-Methylation | Increased bulk around amide | Loss of H-bond donor, enhanced H-bond acceptor | Can increase or decrease activity depending on target requirements |

| Amide to Triazole | Altered bond angles and distances | Different dipole moment and H-bonding pattern | May retain activity if H-bond donor is not crucial |

| Amide to Olefin | Planar geometry, loss of H-bonding | Loss of amide resonance and polarity | Likely to decrease activity if H-bonding is critical |

This table is illustrative and based on general principles of medicinal chemistry.

Derivatization at the Amino Group and Resulting SAR Trends

The primary amino group of this compound is a key functional group that can participate in ionic interactions and hydrogen bonding with the biological target. Derivatization of this group, for example, through acylation or alkylation, can provide valuable insights into the SAR of this class of compounds.

Acylation of the amino group to form an amide would neutralize its basicity and introduce a bulkier substituent. This would prevent the formation of ionic bonds and could introduce new steric interactions. The nature of the acyl group (e.g., acetyl, benzoyl) would further influence the size and electronic properties of this part of the molecule.

Alkylation of the amino group to a secondary or tertiary amine would increase its steric bulk and could alter its pKa, affecting its ionization state at physiological pH. The size and nature of the alkyl groups would be critical in determining the effect on activity.

SAR studies on related primary amino acid derivatives have shown that there can be considerable structural latitude for modifications at the terminal amino group, suggesting that different functional groups can be incorporated to fine-tune the biological activity.

The table below outlines the potential outcomes of derivatizing the amino group.

| Derivatization | Change in Properties | Potential Impact on Activity |

| Acylation (e.g., Acetyl) | Neutralizes basicity, adds bulk | Likely to decrease activity if ionic interaction is key |

| Mono-alkylation (e.g., Methyl) | Increases basicity and steric bulk | May increase or decrease activity depending on binding pocket size |

| Di-alkylation (e.g., Dimethyl) | Further increases steric bulk | Likely to decrease activity due to significant steric hindrance |

This table is for illustrative purposes and the actual effects would need to be determined experimentally.

Mechanistic Research on Biological Targets and Pathways Mediated by Fluorobenzyl Propanamide Derivatives

Elucidation of Specific Enzyme Inhibition or Activation Mechanisms

The primary enzymatic target identified for this class of compounds is Monoamine Oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine (B1211576) in the brain. wikipedia.orgparkinsons.org.uk

Safinamide (B1662184) is a potent, selective, and reversible inhibitor of MAO-B. wikipedia.orgnih.gov Kinetic studies have demonstrated that this inhibition is competitive in nature. rcsb.org The inhibitory potency is significant, with reported IC50 values for human MAO-B being approximately 0.079 µM (79 nM). nih.govnih.gov The selectivity for MAO-B over MAO-A is substantial, with the IC50 for MAO-A being around 80 µM, indicating a selectivity index of over 1000-fold. nih.gov The reversibility of the inhibition is a key characteristic, as demonstrated by the complete recovery of MAO-B activity after washing the enzyme-inhibitor complex. nih.gov This contrasts with some other MAO-B inhibitors that act irreversibly. wikipedia.org

| Parameter | Value (Human) | Enzyme | Inhibition Type |

|---|---|---|---|

| IC50 | ~79 nM | MAO-B | Competitive, Reversible |

| Selectivity (MAO-A IC50) | ~80 µM | MAO-A |

X-ray crystallography studies have elucidated the binding mode of Safinamide to human MAO-B. The data reveal that Safinamide binds non-covalently within the active site of the enzyme. nih.govresearchgate.net Specifically, it occupies both the entrance and substrate cavities of the MAO-B active site. rcsb.org This mode of binding, directly at the substrate processing site, confirms that the interaction is orthosteric , rather than allosteric. rcsb.org Molecular docking studies further support this, showing hydrophobic interactions and hydrogen bonding with residues within the active site. nih.gov

Investigations into Receptor Agonism or Antagonism

Comprehensive screening of fluorobenzyl propanamide derivatives like Safinamide against a wide array of neurotransmitter receptors has generally shown a lack of significant direct interaction.

Studies investigating the binding of Safinamide to various dopamine receptor subtypes (D1, D2, D3, D4, and D5) have shown no specific affinity. nih.gov However, some research indicates that Safinamide does bind to sigma receptors, with an IC50 value for sigma-1 (σ1) receptors reported as 19 nM. wikipedia.org The affinity for sigma-2 (σ2) receptors is considerably lower. wikipedia.org The clinical significance of this sigma receptor binding is still under investigation.

In line with the binding assay data, functional assays have not demonstrated any significant agonist or antagonist activity at major dopamine, adrenergic, serotonergic, or other key neurotransmitter receptors. The primary effects of this compound class on neurotransmitter systems appear to be indirect, stemming from enzyme inhibition and modulation of ion channel activity.

Modulation of Ion Channel Activities and Neurotransmitter Uptake

A significant aspect of the mechanistic profile of fluorobenzyl propanamide derivatives is their ability to modulate voltage-gated ion channels, which in turn influences neuronal excitability and neurotransmitter release. researchgate.net This action is considered a key part of their non-dopaminergic effects. youtube.com

Safinamide has been shown to block voltage-gated sodium channels in a state-dependent manner. nih.gov This means it has a higher affinity for channels in the open and inactivated states compared to the resting state. nih.gov This property allows for the selective inhibition of neurons that are pathologically hyperactive, while having less effect on normal neuronal firing. The inhibition of skeletal muscle voltage-gated sodium channels (hNav1.4) by Safinamide is reversible and frequency-dependent. nih.gov The affinity for fast-inactivated channels is significantly higher (Kd ≈ 9 µM) than for closed channels (Kd ≈ 420 µM). nih.gov

In addition to sodium channels, these compounds also modulate N-type voltage-gated calcium channels. nih.govresearchgate.net This action, along with sodium channel blockade, contributes to the inhibition of excessive glutamate (B1630785) release in the brain. nih.govyoutube.com

Furthermore, fluorobenzyl propanamide derivatives can inhibit the reuptake of neurotransmitters, although with lower potency than their MAO-B inhibition. For Safinamide, the IC50 for the inhibition of dopamine uptake has been reported to be in the range of 8.44 µM to 12 µM. nih.gov It also inhibits serotonin (B10506) uptake with an IC50 of approximately 21 µM. nih.gov

| Target | Action | Potency (IC50 / Kd) | Notes |

|---|---|---|---|

| Voltage-Gated Sodium Channels (hNav1.4) | Blockade (State-Dependent) | Kd ≈ 9 µM (inactivated state) Kd ≈ 420 µM (closed state) | Higher affinity for active channels |

| N-Type Voltage-Gated Calcium Channels | Modulation | - | Contributes to reduced glutamate release |

| Dopamine Transporter | Inhibition | ~8.44 - 12 µM | - |

| Serotonin Transporter | Inhibition | ~21 µM | - |

Electrophysiological Studies of Voltage-Gated and Ligand-Gated Ion Channels

Electrophysiological techniques are indispensable for characterizing the interactions of small molecules with ion channels, which are fundamental to neuronal excitability and signaling. eurofinsdiscovery.com Studies on fluorobenzyl propanamide derivatives, such as safinamide and ralfinamide (B1678110), have revealed significant modulatory effects on voltage-gated sodium channels (VGSCs).

Patch-clamp studies have been instrumental in defining the nature of these interactions. For instance, research on safinamide has demonstrated its ability to inhibit skeletal muscle voltage-gated sodium channels (hNav1.4) in a state-dependent manner. nih.gov The inhibitory potency of safinamide was found to be dependent on both the membrane potential and the frequency of channel activation. nih.gov

In HEK293T cells expressing hNav1.4 channels, the half-maximal inhibitory concentration (IC50) for safinamide was determined under different conditions. nih.gov At a holding potential of -120 mV and a low stimulation frequency of 0.1 Hz, the IC50 was 160 µM. nih.gov However, at a higher, more physiological stimulation frequency of 10 Hz, the IC50 decreased to 33 µM, indicating a use-dependent block. nih.gov This suggests that safinamide preferentially binds to and/or stabilizes the inactivated state of the channel. Further supporting this, the calculated affinity of safinamide for the closed state of the channel was 420 µM, while its affinity for the fast-inactivated state was significantly higher at 9 µM. nih.gov

| Condition | Parameter | Value |

|---|---|---|

| Holding Potential -120 mV | IC50 at 0.1 Hz | 160 µM |

| IC50 at 10 Hz | 33 µM | |

| Calculated Affinity | Closed State | 420 µM |

| Fast-Inactivated State | 9 µM |

Similarly, studies on ralfinamide have shown its inhibitory effects on both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium currents in dorsal root ganglion neurons. nih.gov The inhibition by ralfinamide was also voltage-dependent, with a higher potency for inactivated channels. nih.gov The IC50 values for the tonic block of half-maximally inactivated TTX-R and TTX-S currents were found to be 10 µM and 22 µM, respectively. nih.gov This preferential blockade of TTX-R channels, which are predominantly expressed in nociceptive neurons, may contribute to its analgesic properties. nih.gov

While research has focused on voltage-gated sodium channels, the effects of (S)-2-Amino-N-(4-fluorobenzyl)propanamide and its derivatives on ligand-gated ion channels, such as GABA_A or NMDA receptors, are less well-characterized and represent an area for future investigation. nih.govbohrium.com

Neurotransmitter Transporter Interaction Assays

Neurotransmitter transporters are critical for regulating synaptic transmission by controlling the concentration and duration of neurotransmitters in the synaptic cleft. uthscsa.edu The interaction of fluorobenzyl propanamide derivatives with these transporters is a key aspect of their pharmacological profile.

The primary mechanism of action for some fluorobenzyl propanamide derivatives, like safinamide, is the selective and reversible inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine. researchgate.net While MAO-B is not a transporter, its inhibition leads to increased synaptic levels of dopamine, indirectly affecting dopaminergic neurotransmission.

Direct interaction studies with neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial to fully understand the selectivity profile of these compounds. salilab.org Such interactions are typically evaluated using in vitro binding or uptake assays. eurofinsdiscovery.combioivt.com

Binding assays often utilize radiolabeled ligands that have a high affinity for the target transporter. eurofinsdiscovery.com The ability of a test compound to displace the radioligand from the transporter provides a measure of its binding affinity (Ki). Uptake assays, on the other hand, measure the functional inhibition of the transporter. nih.gov This is often done by quantifying the uptake of a radiolabeled or fluorescent substrate of the transporter into cells or synaptosomes in the presence and absence of the test compound. moleculardevices.comnih.gov

| Assay Type | Principle | Key Parameters | Example |

|---|---|---|---|

| Radioligand Binding Assay | Measures the displacement of a high-affinity radioligand from the transporter by the test compound. | IC50, Ki | [³H]WIN 35,428 binding to DAT |

| Substrate Uptake Assay | Measures the inhibition of the transport of a labeled substrate into cells or synaptosomes. | IC50 | [³H]Dopamine uptake in cells expressing DAT |

| Fluorescence-Based Uptake Assay | Utilizes a fluorescent substrate that is transported into the cell, leading to an increase in fluorescence. | IC50 | Uptake of a fluorescent dopamine analog |

Applications As Chiral Building Blocks and Synthetic Intermediates in Specialized Chemical Syntheses

The utility of chiral molecules that can be incorporated into larger structures is a cornerstone of modern synthetic chemistry, particularly in the fields of natural product synthesis and medicinal chemistry. (S)-2-Amino-N-(4-fluorobenzyl)propanamide embodies the key features of a useful chiral building block: a defined stereocenter, reactive functional groups for further elaboration, and a structural motif that can influence the properties of the final molecule.

The asymmetric synthesis of natural products often relies on the use of enantiomerically pure starting materials to control the stereochemistry of the final complex structure. Chiral amino acid derivatives are frequently employed for this purpose. The (S)-alanine backbone of this compound provides a readily available source of chirality.

The primary amine of this compound can be used as a nucleophile in various carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can undergo reactions such as Michael additions to α,β-unsaturated systems, a common strategy for building carbon skeletons in natural product synthesis. The stereocenter adjacent to the amine group can direct the stereochemical outcome of these additions, leading to the formation of new stereocenters with high diastereoselectivity.

Furthermore, the amide functionality can be hydrolyzed to reveal a carboxylic acid, or it can participate in intramolecular cyclizations to form heterocyclic rings, which are common structural motifs in many natural products. While direct examples of the incorporation of this specific fluorinated compound into a total synthesis are not prevalent in the literature, the principles of using chiral amino amides are well-established.

Table 1: Representative Asymmetric Reactions Utilizing Chiral Amine Derivatives

| Reaction Type | Chiral Amine Derivative | Electrophile/Coupling Partner | Key Transformation | Stereochemical Outcome |

|---|---|---|---|---|

| Michael Addition | Lithium (α-methylbenzyl)benzylamide | α,β-Unsaturated Carbonyl | 1,4-Conjugate Addition | Highly Diastereoselective |

| Diels-Alder Reaction | Chiral Acylnitroso Compound (from chiral amide) | 2-Azadiene | Cycloaddition for C-N Bond Formation | Stereocontrolled Amination |

This table illustrates the types of asymmetric transformations where a chiral building block like this compound could potentially be employed, based on the reactivity of its functional groups.

In pharmaceutical development, the synthesis of chiral drugs often involves the use of key chiral intermediates that form the core of the active pharmaceutical ingredient (API). Protected amino acids and their derivatives are fundamental in this regard, serving as building blocks for a wide range of therapeutics. nbinno.comchimia.ch The structure of this compound contains elements that are attractive for medicinal chemistry. The fluorine atom on the benzyl (B1604629) group can enhance metabolic stability and binding affinity to biological targets. nih.gov

This compound can serve as a precursor for more complex molecules. For example, the primary amine can be acylated, sulfonylated, or reductively aminated to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-(4-fluorobenzyl) group can also be a key pharmacophoric element, interacting with specific pockets in a target protein.

Moreover, chiral amines are crucial intermediates in the synthesis of many classes of drugs, including enzyme inhibitors and receptor modulators. nih.gov The (S)-alanine-derived core of this molecule can be found in various peptide and non-peptide mimetics with therapeutic potential.

Table 2: Examples of Chiral Building Blocks in Pharmaceutical Synthesis

| Chiral Building Block | Therapeutic Area | Role of the Building Block |

|---|---|---|

| (S)-4-Chloro-3-hydroxybutanoic acid methyl ester | Cardiovascular | Key intermediate for HMG CoA reductase inhibitors |

| (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid | Antiviral | Building block for rhinovirus protease inhibitors |

| (S)-N-Boc-3-hydroxyadamantylglycine | Antidiabetic | Intermediate in the synthesis of saxagliptin |

This table provides examples of how chiral molecules are used as intermediates in the synthesis of pharmaceuticals, highlighting the potential role for compounds like this compound.

The development of novel molecular scaffolds is a central theme in medicinal chemistry and chemical biology. This compound can be derivatized in multiple ways to generate new chemical entities. The primary amine is a versatile handle for modification. It can be converted into a wide range of functional groups, such as secondary or tertiary amines, amides, sulfonamides, or ureas.

Furthermore, the amide bond itself can be a point of diversification. While generally stable, it can be involved in intramolecular cyclization reactions to form heterocycles, which are privileged structures in drug discovery. For example, activation of the amide followed by intramolecular attack from a nucleophile can lead to the formation of various nitrogen-containing ring systems. nih.govrsc.org

The derivatization of the amino group can also be used to attach the molecule to a solid support for use in combinatorial chemistry, allowing for the rapid synthesis of a library of related compounds for high-throughput screening.

Table 3: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Resulting Functional Group/Scaffold |

|---|---|---|

| Primary Amine | Acylation | Amide |

| Primary Amine | Reductive Amination | Secondary or Tertiary Amine |

| Primary Amine | Sulfonylation | Sulfonamide |

This table outlines potential chemical modifications of the primary amine and amide functional groups to generate novel scaffolds and compound libraries.

Multi-component reactions (MCRs) are powerful tools for generating molecular complexity and diversity in a single step from three or more starting materials. nih.govorganic-chemistry.org Primary amines are common components in many well-known MCRs, such as the Ugi and Strecker reactions. nih.govwikipedia.org

This compound, with its primary amine, is a suitable candidate for participation in such reactions. In an Ugi four-component reaction, it could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce a complex bis-amide structure. wikipedia.orgnih.gov The inherent chirality of the starting amine can influence the stereochemical outcome of the reaction, leading to the formation of diastereomeric products that can be separated and evaluated for their biological activity.

The use of this chiral amine in MCRs allows for the rapid generation of libraries of diverse, three-dimensional molecules. The products of these reactions can serve as starting points for drug discovery programs or as tools for chemical biology research. The fluorobenzyl and propanamide moieties would be incorporated into the final structure, providing additional points for molecular recognition and tuning of physicochemical properties.

Table 4: Potential Multi-Component Reactions Involving an Amino Amide

| Multi-Component Reaction | Components | General Product Structure |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Primary Amine , Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Strecker Reaction | Aldehyde/Ketone, Primary Amine , Cyanide Source | α-Amino Nitrile |

This table summarizes key multi-component reactions where a primary amine like that in this compound can be a crucial reactant, leading to the synthesis of diverse and complex molecular structures.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure amines like (S)-2-Amino-N-(4-fluorobenzyl)propanamide is a cornerstone of pharmaceutical and fine chemical manufacturing. yale.edu Future research will focus on developing more efficient, sustainable, and versatile stereoselective methods.

Significant progress has been made in the enantioselective synthesis of chiral amines through transition metal-catalyzed asymmetric hydrogenation (AH) of substrates like imines and enamines. nih.govacs.org These methods are driven by the development of novel chiral phosphorus ligands. acs.org For instance, iridium-catalyzed hydrogenation has been shown to be highly effective for producing chiral amines that can be converted into unnatural amino acids. acs.org

Another powerful strategy involves the use of chiral reagents, such as tert-butanesulfinamide, which has been employed on large scales for the asymmetric synthesis of a vast array of amines. yale.edu Emerging strategies also include the use of 2-azadienes, which can be coupled with ketones in the presence of a copper catalyst to create 1,2-amino tertiary alcohols with high stereoselectivity. nih.gov These advanced methodologies offer pathways to synthesize complex chiral amines that were previously difficult to access. nih.gov

| Methodology | Key Features | Catalyst/Reagent Examples | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation (AH) | Direct hydrogenation of imines, enamines, and N-heteroarenes. nih.govacs.org | Iridium or Rhodium complexes with chiral phosphorus ligands (e.g., f-Binaphane). acs.org | Broad, including various imines and enamides. nih.gov | High efficiency, high enantioselectivity (often >90% ee). acs.org |

| Chiral Reagent-Based Synthesis | Use of a stoichiometric chiral auxiliary to direct stereochemistry. yale.edu | tert-Butanesulfinamide. yale.edu | Extensive, used for a wide variety of amine types. yale.edu | Versatile, reliable, and widely adopted in industry. yale.edu |

| Catalytic Reductive Coupling | Coupling of α-aminoalkyl nucleophiles (from 2-azadienes) with electrophiles. nih.gov | Copper-hydride (Cu-H) catalysts. nih.gov | 2-azadienes and ketones to form amino alcohols. nih.gov | Enables construction of previously inaccessible complex amine scaffolds. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical synthesis and drug discovery. chiralpedia.commdpi.com These computational tools are particularly valuable for designing and optimizing complex molecules like this compound.

ML algorithms can predict the stereoselectivity of reactions by learning from large datasets of experimental outcomes. chiralpedia.comnih.gov For example, models like Random Forest and Deep Neural Networks (DNNs) can predict the enantioselectivity of asymmetric catalytic reactions with high accuracy, outperforming traditional methods. nih.govnih.gov This predictive power accelerates the discovery of optimal catalysts and reaction conditions, reducing the need for extensive trial-and-error experimentation. chiralpedia.comnih.gov Researchers have successfully used ML to design chiral catalysts by combining transition-state calculations with machine learning, improving enantioselectivity with a relatively small number of training samples. riken.jp

| AI/ML Application | Technique/Model | Objective | Impact on Research |

|---|---|---|---|

| Catalyst Design | Machine Learning with quantum chemical data. riken.jp | Predict catalyst performance and improve enantioselectivity. riken.jp | Accelerates discovery of novel, highly selective catalysts. chiralpedia.com |

| Reaction Optimization | Random Forest, Support Vector Machines. nih.govnih.gov | Predict enantioselectivity based on substrates, catalysts, and solvents. nih.govnih.gov | Reduces experimental effort and cost in finding optimal reaction conditions. beilstein-journals.org |

| De Novo Molecular Design | Generative Flow Networks (GFlowNets). | Generate novel molecules with desired biological activity and synthesizability. | Creates new avenues for drug discovery by exploring vast chemical spaces. mdpi.com |

| Synthesis Planning | Reinforcement Learning, Neural Networks. mdpi.combeilstein-journals.org | Predict viable and efficient multi-step synthesis routes. beilstein-journals.org | Streamlines the process from compound design to laboratory production. |

Expansion of Mechanistic Studies to Novel Biological Systems and Pathways

The strategic incorporation of fluorine into bioactive molecules provides unique advantages for mechanistic studies. researchgate.netresearchgate.net The fluorine atom in this compound can serve as a powerful probe for investigating its interactions within biological systems.

Fluorinated amino acids are widely used as reporters in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and ligand binding. researchgate.netnih.gov The ¹⁹F nucleus is exceptionally sensitive, allowing researchers to monitor the local environment of the fluorinated molecule as it interacts with its biological target. researchgate.net This technique can reveal subtle conformational changes and binding events that are difficult to observe with other methods. researchgate.net

Furthermore, the fluorine-18 (B77423) (¹⁸F) isotope is a key positron emitter for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. researchgate.netnih.govnih.gov Radiolabeling analogues of this compound with ¹⁸F could enable visualization of their distribution and target engagement in living systems, providing crucial information about their pharmacokinetic properties. nih.gov The carbon-fluorine bond's high metabolic stability can also be exploited to understand metabolic pathways, as fluorination often blocks sites of oxidation. researchgate.net

| Technique | Application | Information Gained | Relevance to this compound |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Probing protein-ligand interactions and protein structure. researchgate.netresearchgate.net | Binding affinity, conformational changes, local environment of the fluorine atom. researchgate.net | Elucidating the binding mode and mechanism of action at a molecular level. |

| ¹⁸F PET Imaging | In vivo visualization of drug distribution and target engagement. researchgate.netnih.gov | Pharmacokinetics, biodistribution, target occupancy. nih.gov | Assessing how the compound behaves in a complex biological system. |